molecular formula C8H11NO4S B286030 Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate

Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate

Cat. No. B286030
M. Wt: 217.24 g/mol
InChI Key: UYKQSXYMGJTFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate (DTPD) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DTPD is a member of the pyrrolidine family and is known for its unique chemical properties, which make it an ideal candidate for various research applications.

Mechanism of Action

The mechanism of action of Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate is not fully understood. However, it is believed that Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate exerts its effects by inhibiting the activity of various enzymes, including proteases and kinases. This inhibition results in the disruption of cellular processes, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate has been shown to exhibit potent anti-cancer properties in various in vitro and in vivo studies. Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of various enzymes. Furthermore, Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate has also been shown to exhibit anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate in lab experiments is its unique chemical properties. Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate is a highly reactive compound that can be easily modified to suit various research applications. Furthermore, Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate is relatively inexpensive and readily available, making it an ideal candidate for various research studies.
However, there are also limitations to using Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate in lab experiments. Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate is a highly toxic compound and must be handled with extreme care. Furthermore, the synthesis of Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate can be challenging, and the yield and purity of the compound can vary depending on the synthesis method used.

Future Directions

There are several future directions for research on Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate. One of the primary areas of research is the development of anti-cancer drugs based on the structure of Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate. Furthermore, research on the mechanism of action of Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate is ongoing, and further studies are needed to fully understand how the compound exerts its effects.
Conclusion:
In conclusion, Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate is a unique chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate has been extensively studied for its use in organic synthesis and medicinal chemistry. Furthermore, Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate has been shown to exhibit potent anti-cancer properties and has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. While there are limitations to using Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate in lab experiments, the compound's unique chemical properties make it an ideal candidate for various research studies.

Synthesis Methods

The synthesis of Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate involves the reaction of dimethyl acetylenedicarboxylate with thiourea in the presence of a catalyst. This reaction results in the formation of Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate as a white crystalline solid. The synthesis method of Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate has been used in various scientific research studies due to its unique chemical properties. One of the primary applications of Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate is in the field of organic synthesis. Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate is used as a reagent in the synthesis of various organic compounds, including heterocyclic compounds, amino acids, and peptides.
In addition to organic synthesis, Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate has also been used in the field of medicinal chemistry. Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate has been shown to exhibit potent anti-cancer properties and has been used as a lead compound for the development of anti-cancer drugs. Furthermore, Dimethyl 5-thioxo-1,2-pyrrolidinedicarboxylate has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

IUPAC Name

dimethyl 5-sulfanylidenepyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C8H11NO4S/c1-12-7(10)5-3-4-6(14)9(5)8(11)13-2/h5H,3-4H2,1-2H3

InChI Key

UYKQSXYMGJTFGR-UHFFFAOYSA-N

SMILES

COC(=O)C1CCC(=S)N1C(=O)OC

Canonical SMILES

COC(=O)C1CCC(=S)N1C(=O)OC

Origin of Product

United States

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